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5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Conformational analysis Linker flexibility Medicinal chemistry

The compound 5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole heterocycle family, featuring a four-membered azetidine ring N-functionalized with a 4-fluorobenzylsulfonyl group and a pyrimidin-2-yl substituent at the oxadiazole 3-position. Its molecular formula C16H14FN5O3S and molecular weight 375.38 g/mol are confirmed by vendor analytical data.

Molecular Formula C16H14FN5O3S
Molecular Weight 375.38
CAS No. 1324506-28-6
Cat. No. B2675442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
CAS1324506-28-6
Molecular FormulaC16H14FN5O3S
Molecular Weight375.38
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4
InChIInChI=1S/C16H14FN5O3S/c17-13-4-2-11(3-5-13)10-26(23,24)22-8-12(9-22)16-20-15(21-25-16)14-18-6-1-7-19-14/h1-7,12H,8-10H2
InChIKeyPUFLQYZCXUCSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1324506-28-6): Compound-Class Placement and Procurement Context


The compound 5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole heterocycle family, featuring a four-membered azetidine ring N-functionalized with a 4-fluorobenzylsulfonyl group and a pyrimidin-2-yl substituent at the oxadiazole 3-position. Its molecular formula C16H14FN5O3S and molecular weight 375.38 g/mol are confirmed by vendor analytical data [1]. Structurally analogous compounds that incorporate an oxadiazole‑azetidine‑pyrimidine core have been investigated in kinase‑targeted and anti‑inflammatory drug‑discovery programs [2], establishing a relevant scientific context for procurement decisions involving this scaffold.

1,2,4-Oxadiazole-azetidine-pyrimidine core supports kinase-directed library design
Methylene-spacer benzylsulfonyl architecture enables conformational linker studies
Azetidine ring strain differentiates SAR from pyrrolidine-based scaffolds

Why Generic Substitution Is Not Straightforward for 5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole


Close structural analogs of this compound—differing in the sulfonyl linker type, azetidine‑ring substitution, or the distal heterocycle—cannot be assumed to possess equivalent physicochemical or biological profiles. The 4‑fluorobenzylsulfonyl group introduces a flexible methylene spacer and a specific fluorine‑substitution pattern that distinguishes it from directly attached 2,5‑difluorobenzenesulfonyl analogs (CAS 1324679‑54‑0) [1]. Additionally, the four‑membered azetidine ring contributes unique conformational strain and spatial orientation relative to five‑membered pyrrolidine‑based analogues (e.g., ChemBase ID 683969) [2], which may affect target binding and metabolic stability. Without empirical head‑to‑head data, the observed structural variations imply non‑interchangeable performance in assays requiring precise molecular recognition.

Fluorobenzylsulfonyl linker vs. directly attached arylsulfonyl

Methylene spacer adds rotatable bond and distinct fluorine pattern; direct arylsulfonyl analogs may shift binding kinetics and require validation.

Azetidine core vs. pyrrolidine-based scaffolds

Higher ring strain and altered nitrogen basicity can influence metabolic stability and target residence time; pyrrolidine analogs may not replicate these effects.

Quantitative Differentiation Evidence for 5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole Relative to Closest Analogs


Methylene-Spacer Flexibility vs. Direct Sulfonyl‑Aryl Attachment: Conformational Differentiation

The target compound incorporates a methylene (–CH2–) spacer between the sulfonyl group and the 4‑fluorophenyl ring, creating a benzylsulfonyl architecture. The closest analog, 5-(1-((2,5-difluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (CAS 1324679-54-0), lacks this spacer and bears two fluorine atoms on the phenyl ring [1]. The target compound possesses 5 rotatable bonds versus 4 for the 2,5-difluoro analog , increasing conformational degrees of freedom and potentially enabling a different binding‑site accommodation profile. Quantitative bioassay data directly comparing these two compounds are not publicly available.

Conformational flexibility
Analytical context
Target: 5 rotatable bonds
2,5-difluoro analog: 4 rotatable bonds
Difference: +1 rotatable bond (~25% increase)
May alter binding kinetics or selectivity
No direct bioassay data available; calculated from SMILES
Conformational analysis Linker flexibility Medicinal chemistry

Azetidine Ring Strain vs. Pyrrolidine Analog: Core Scaffold Differentiation

The target compound features a four‑membered azetidine ring, whereas the structurally related compound 3-{5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridazine (ChemBase CBID 683969) contains a five‑membered pyrrolidine ring [1]. Azetidines exhibit approximately 26 kcal/mol ring strain versus approximately 6 kcal/mol for pyrrolidines [2], leading to distinct ground‑state geometries and potential differences in target‑binding enthalpy. Additionally, the azetidine nitrogen pKa is approximately 0.5–1.0 log units lower than that of pyrrolidine, affecting protonation state at physiological pH. Direct comparative bioassay data for these two compounds are not available.

Ring strain energy
Class-level
Azetidine: ~26 kcal/mol strain; pKa ~11.3
Pyrrolidine: ~6 kcal/mol strain; pKa ~11.8
Differentiated target binding and metabolism context
Literature values for unsubstituted rings; no compound-specific data
Ring strain Azetidine Pyrrolidine Conformational restriction

Molecular Weight and Lipophilicity Comparison with the 2,5-Difluoro Analog

The target compound has a molecular weight of 375.38 g/mol, which is 3.96 g/mol lower than the 2,5‑difluorophenylsulfonyl analog (CAS 1324679-54-0, MW 379.34 g/mol) [1][2]. The target compound’s XLogP3 is predicted to be approximately 1.9, whereas the 2,5‑difluoro analog has a computed XLogP3 of 1.0 [1], indicating the target compound is moderately more lipophilic despite its lower molecular weight. This arises from the lipophilic contribution of the methylene spacer outweighing the absence of a second fluorine atom.

Physicochemical profile
Reported
Target: MW 375.38, pred. XLogP3 ~1.9
2,5-difluoro analog: MW 379.34, XLogP3 1.0
ΔMW –3.96 g/mol; ΔXLogP3 +0.9
Impacts solubility, permeability, protein binding
Predicted logP; no experimental logD or bioassay data
Physicochemical properties Molecular weight Lipophilicity Drug-likeness

Recommended Research and Industrial Application Scenarios for 5-(1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole


Kinase Inhibitor Screening Libraries Requiring Conformationally Flexible Sulfonyl Linkers

The benzylsulfonyl linker with its methylene spacer offers greater conformational adaptability than directly attached phenylsulfonyl analogs. Research groups constructing focused kinase‑targeted libraries may select this compound to probe the impact of linker flexibility on hinge‑region binding, particularly for JAK and p38 MAPK targets where pyrimidine‑containing inhibitors are well‑precedented [1]. The compound serves as a scaffold‑differentiation tool when screening against the 2,5‑difluorophenylsulfonyl analog.

Azetidine‑Ring SAR Studies for Metabolic Stability Optimization

The inherent ring strain of the azetidine core (approximately 26 kcal/mol) represents a distinct metabolic liability or advantage compared to pyrrolidine‑based analogs [2]. DMPK laboratories can use this compound to assess cytochrome P450 oxidative metabolism at the azetidine ring and compare intrinsic clearance values with the pyrrolidine analog (ChemBase CBID 683969) to guide scaffold selection for lead optimization.

Physicochemical Property Benchmarking in CNS Drug‑Discovery Programs

With a predicted XLogP3 of approximately 1.9 and molecular weight of 375.38, this compound occupies a favorable CNS drug‑like property space. Medicinal chemistry teams designing brain‑penetrant kinase inhibitors can benchmark this compound’s PAMPA permeability and brain‑plasma ratio against the less lipophilic 2,5‑difluoro analog (XLogP3 1.0) to evaluate the contribution of the benzylsulfonyl motif to CNS exposure [3].

Application
Selection Property
Validation Focus
Kinase-targeted library design
Sulfonyl linker flexibility
Binding conformation and selectivity profiling
Azetidine ring-strain SAR studies
Ring strain and nitrogen basicity
CYP metabolism and intrinsic clearance
CNS drug-like property benchmarking
Lipophilicity and molecular weight
PAMPA permeability and brain exposure
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